1-ethoxy-2-[4-(2-methylphenoxy)butoxy]benzene
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Overview
Description
1-Ethoxy-2-[4-(2-methylphenoxy)butoxy]benzene is an organic compound with the molecular formula C19H24O3 It is a derivative of benzene, characterized by the presence of ethoxy and butoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-2-[4-(2-methylphenoxy)butoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-ethoxybenzene and 4-(2-methylphenoxy)butanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The ethoxy group is introduced through an etherification reaction, while the butoxy group is attached via a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-[4-(2-methylphenoxy)butoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
1-Ethoxy-2-[4-(2-methylphenoxy)butoxy]benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-[4-(2-methylphenoxy)butoxy]benzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-Ethoxy-2-[4-(4-methylphenoxy)butoxy]benzene
- 1-Butoxy-2-[4-(2-methylphenoxy)ethoxy]benzene
- 1-Ethoxy-2-[4-(2-methylphenoxy)propoxy]benzene
Comparison: 1-Ethoxy-2-[4-(2-methylphenoxy)butoxy]benzene is unique due to its specific combination of ethoxy and butoxy groups attached to the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that may not be achievable with similar compounds. The presence of the 2-methylphenoxy group further enhances its reactivity and potential biological activity.
Properties
IUPAC Name |
1-ethoxy-2-[4-(2-methylphenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-3-20-18-12-6-7-13-19(18)22-15-9-8-14-21-17-11-5-4-10-16(17)2/h4-7,10-13H,3,8-9,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGXXYBFEPAUSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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